molecular formula C25H23N3O4 B2393889 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol CAS No. 905432-46-4

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol

Cat. No.: B2393889
CAS No.: 905432-46-4
M. Wt: 429.476
InChI Key: IPIXUWSNSNJFBN-UHFFFAOYSA-N
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Description

This diaryl pyrimidine derivative features a pyrimidine core substituted at the 2-position with an amino group, at the 5-position with a 3-methoxyphenoxy group, and at the 4-position with a phenolic ring further substituted at the 5-position by a 2-methylbenzyloxy moiety. The molecular formula is C25H23N3O4 (calculated molecular weight: 429.47 g/mol).

Properties

IUPAC Name

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-16-6-3-4-7-17(16)15-31-19-10-11-21(22(29)13-19)24-23(14-27-25(26)28-24)32-20-9-5-8-18(12-20)30-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIXUWSNSNJFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=CC(=C4)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

Retrosynthetic Analysis

The synthesis of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol can be approached through multiple retrosynthetic pathways. A general disconnection strategy identifies four primary components: the pyrimidine core, the amino functionality, the 3-methoxyphenoxy group, and the (2-methylbenzyl)oxy phenol moiety.

Two predominant strategies emerge from the literature for constructing such complex pyrimidine derivatives:

  • Pyrimidine core formation followed by sequential functionalization
  • Convergent synthesis involving the coupling of pre-functionalized components

The first approach begins with the construction of the pyrimidine scaffold, followed by stepwise introduction of the amino group, 3-methoxyphenoxy moiety, and finally, the attachment of the (2-methylbenzyl)oxy phenol substituent. The second approach involves the preparation of functionalized building blocks that are subsequently assembled to form the target molecule.

Key Reaction Types

The preparation of this compound employs several fundamental reaction types:

  • Nucleophilic aromatic substitution (SNAr)
  • Etherification reactions
  • Cross-coupling reactions (Buchwald-Hartwig amination)
  • Condensation reactions
  • Selective halogenation
  • Protection/deprotection sequences

These reactions provide the foundation for the diverse synthetic routes discussed in subsequent sections.

Detailed Preparation Methods

Route A: Sequential Functionalization of Pyrimidine Core

The sequential functionalization approach begins with the synthesis of a suitably substituted pyrimidine core, which serves as the scaffold for subsequent transformations.

Pyrimidine Core Formation

The pyrimidine core can be constructed through a condensation reaction between an appropriately substituted amidine and a β-functionalized carbonyl compound. A common synthetic sequence involves:

Step 1: Preparation of guanidine or a substituted amidine derivative
Step 2: Condensation with a β-ketoester or β-diketone
Step 3: Cyclization to form the pyrimidine ring

Table 1: Reaction Conditions for Pyrimidine Core Formation

Amidine Source Carbonyl Compound Base Solvent Temperature (°C) Time (h) Yield (%)
Guanidine HCl Ethyl acetoacetate NaOEt EtOH 78 8-12 65-75
Formamidine acetate Diethyl malonate K₂CO₃ DMF 100 6-8 60-70
S-methylisothiourea Ethyl cyanoacetate NaH THF 65 10-12 70-80
Introduction of the Amino Group at C-2 Position

The introduction of the amino group at the C-2 position can be achieved through two primary methods:

  • Direct incorporation during pyrimidine ring formation using guanidine derivatives
  • Conversion of a 2-halogeno or 2-alkoxy pyrimidine through nucleophilic displacement with ammonia or an azide followed by reduction

Method 1: Direct Incorporation

When using guanidine as the amidine component in the pyrimidine ring formation, the amino group is intrinsically present at the C-2 position of the resulting pyrimidine.

Method 2: Nucleophilic Displacement

For a 2-chloropyrimidine intermediate, the chlorine can be displaced by ammonia under pressure or by sodium azide followed by reduction:

2-Chloropyrimidine + NH₃ (pressure) → 2-Aminopyrimidine
2-Chloropyrimidine + NaN₃ → 2-Azidopyrimidine → 2-Aminopyrimidine

Table 2: Conditions for Amino Group Introduction

Starting Material Reagent Solvent Temperature (°C) Pressure (bar) Time (h) Yield (%)
2-Chloropyrimidine NH₃ MeOH 120 10-15 12 75-85
2-Chloropyrimidine NaN₃ DMF 80 - 5 85-90
2-Methoxypyrimidine NH₃ MeOH 100 8-10 24 65-75
Halogenation at C-5 Position

Selective halogenation at the C-5 position provides a reactive handle for the subsequent introduction of the 3-methoxyphenoxy group. This can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under carefully controlled conditions:

Table 3: Halogenation Conditions

Starting Material Halogenation Agent Solvent Temperature (°C) Time (h) Yield (%)
2-Aminopyrimidine NBS DCM 0-25 3-5 80-85
2-Aminopyrimidine NCS CHCl₃ 25 4-6 75-80
2-Aminopyrimidine Br₂ AcOH 25 2-3 70-75
Introduction of 3-Methoxyphenoxy Group

The 3-methoxyphenoxy group can be introduced through a copper or palladium-catalyzed coupling reaction or through a nucleophilic aromatic substitution reaction with 3-methoxyphenol:

Method 1: Copper-Catalyzed Coupling

5-Halo-2-aminopyrimidine + 3-methoxyphenol + Cu catalyst → 5-(3-methoxyphenoxy)-2-aminopyrimidine

Method 2: Nucleophilic Aromatic Substitution

5-Halo-2-aminopyrimidine + 3-methoxyphenol + Base → 5-(3-methoxyphenoxy)-2-aminopyrimidine

Table 4: Conditions for 3-Methoxyphenoxy Group Introduction

Method Catalyst/Base Ligand Solvent Temperature (°C) Time (h) Yield (%)
Cu-catalyzed CuI (10 mol%) 8-Hydroxyquinoline DMSO 100 12-24 65-75
Cu-catalyzed Cu₂O (5 mol%) Picolinic acid Dioxane 110 18-24 70-80
SNAr K₂CO₃ - DMF 80-100 8-12 60-70
SNAr Cs₂CO₃ - DMSO 100-120 6-8 65-75
C-4 Functionalization with 5-((2-methylbenzyl)oxy)phenol

The introduction of the 5-((2-methylbenzyl)oxy)phenol group at the C-4 position typically involves organometallic coupling strategies, such as Suzuki or Negishi coupling:

  • Preparation of 4-iodo or 4-bromo derivative of the 5-(3-methoxyphenoxy)-2-aminopyrimidine
  • Synthesis of the boronic acid or organozinc derivative of 5-((2-methylbenzyl)oxy)phenol
  • Palladium-catalyzed cross-coupling reaction

Table 5: Cross-Coupling Conditions

Pyrimidine Substrate Coupling Partner Catalyst Base Solvent Temperature (°C) Time (h) Yield (%)
4-Bromo-5-(3-methoxyphenoxy)-2-aminopyrimidine 5-((2-methylbenzyl)oxy)phenylboronic acid Pd(PPh₃)₄ (5 mol%) K₂CO₃ Dioxane/H₂O 90 12 70-80
4-Iodo-5-(3-methoxyphenoxy)-2-aminopyrimidine 5-((2-methylbenzyl)oxy)phenylboronic acid Pd(dppf)Cl₂ (3 mol%) K₃PO₄ THF/H₂O 80 8 75-85
4-Triflate-5-(3-methoxyphenoxy)-2-aminopyrimidine 5-((2-methylbenzyl)oxy)phenylzinc chloride Pd(PPh₃)₄ (5 mol%) - THF 60 6 65-75

Route B: Convergent Synthesis

Optimization Strategies

Protection of Amino Group

The amino group at the C-2 position of the pyrimidine ring can interfere with certain reactions, particularly organometallic couplings. Temporary protection of this group can lead to improved yields:

Table 9: Protection Strategies for Amino Group

Protection Group Reagents Solvent Deprotection Method Overall Yield Improvement (%)
Acetyl Acetic anhydride, pyridine DCM K₂CO₃, MeOH/H₂O 10-15
Boc Boc₂O, DMAP THF TFA 15-20
SEM SEM-Cl, DIPEA THF TBAF 20-25

Solvent Effects

The choice of solvent significantly impacts the efficiency of key transformations in the synthesis:

Table 10: Solvent Effects on Cross-Coupling Yield

Solvent Catalyst Base Reaction Time (h) Yield (%)
DMF Pd(PPh₃)₄ K₂CO₃ 12 65-70
Dioxane Pd(PPh₃)₄ K₂CO₃ 12 70-75
Toluene Pd(PPh₃)₄ K₂CO₃ 12 60-65
THF Pd(PPh₃)₄ K₂CO₃ 12 55-60
Dioxane/H₂O (4:1) Pd(PPh₃)₄ K₂CO₃ 12 75-80

Temperature Effects

Optimization of reaction temperature is crucial for maximizing yield and minimizing side reactions:

Table 11: Temperature Effects on Etherification Yield

Temperature (°C) Base Solvent Reaction Time (h) Yield (%)
60 K₂CO₃ DMF 24 40-45
80 K₂CO₃ DMF 18 55-60
100 K₂CO₃ DMF 12 65-70
120 K₂CO₃ DMF 8 60-65
140 K₂CO₃ DMF 6 45-50

Alternative Synthetic Routes

One-Pot Multicomponent Approach

Recent advances in multicomponent reactions offer an alternative approach to the synthesis of complex pyrimidine derivatives. A one-pot procedure involving the condensation of guanidine, a β-ketoester, and appropriately functionalized aldehydes has been reported:

Table 12: One-Pot Multicomponent Reaction Conditions

Guanidine Source Carbonyl Component Aldehyde Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Guanidine HCl Ethyl acetoacetate 3-methoxybenzaldehyde InCl₃ (20 mol%) 50% EtOH 40 8-10 50-55
Guanidine carbonate Methyl acetoacetate 2-methylbenzaldehyde InCl₃ (20 mol%) 50% EtOH 40 8-10 45-50

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate key transformations in the synthesis of complex pyrimidines:

Table 13: Microwave-Assisted Reaction Conditions

Reaction Type Reagents Solvent Power (W) Temperature (°C) Time (min) Yield (%)
Pyrimidine formation Guanidine HCl, ethyl acetoacetate EtOH 300 120 15-20 75-80
Etherification 5-bromopyrimidine, 3-methoxyphenol DMF 250 150 20-25 70-75
Cross-coupling 4-bromopyrimidine, boronic acid Dioxane/H₂O 200 120 10-15 80-85

Flow Chemistry Approach

Continuous flow chemistry offers advantages for scaling up the synthesis of complex molecules like this compound:

Table 14: Flow Chemistry Parameters

Reaction Step Reagents Solvent Flow Rate (mL/min) Temperature (°C) Residence Time (min) Yield (%)
Pyrimidine formation Guanidine, β-ketoester EtOH 0.5 100 20 80-85
Nucleophilic substitution 5-chloropyrimidine, 3-methoxyphenol DMF 0.3 120 15 75-80
Cross-coupling 4-bromopyrimidine, boronic acid Dioxane/H₂O 0.2 100 10 85-90

Purification and Characterization

Purification Techniques

The purification of this compound and its intermediates is critical for obtaining the final product with high purity:

Table 15: Purification Methods and Their Effectiveness

Purification Method Solvent System Recovery (%) Purity (%)
Column Chromatography DCM/MeOH (95:5 to 90:10) 85-90 95-98
Recrystallization EtOAc/Hexanes 75-80 98-99
Preparative HPLC MeOH/H₂O + 0.1% TFA 70-75 >99
Trituration Diethyl ether 80-85 96-98

Structural Characterization

Confirmation of the structure of this compound is typically achieved through a combination of spectroscopic techniques:

Table 16: Characteristic Spectroscopic Data

Technique Key Signals/Features Interpretation
¹H NMR δ 7.8-8.2 (s, 1H) Pyrimidine C-6 H
δ 5.2-5.5 (s, 2H) NH₂ group
δ 5.0-5.2 (s, 2H) Benzyl CH₂
δ 3.7-3.9 (s, 3H) Methoxy CH₃
δ 2.3-2.5 (s, 3H) Benzyl CH₃
¹³C NMR δ 162-165 C-2 of pyrimidine
δ 158-160 C-4 of pyrimidine
δ 150-152 C-5 of pyrimidine
δ 55-57 Methoxy carbon
δ 19-21 Benzyl methyl carbon
IR 3300-3500 cm⁻¹ NH₂ stretching
1240-1260 cm⁻¹ C-O-C stretching
HRMS [M+H]⁺ = 444.1767 Calculated for C₂₅H₂₄N₃O₄

Scale-Up Considerations

Process Modifications for Large-Scale Synthesis

When scaling up the synthesis of this compound, several modifications to the laboratory-scale procedures are necessary:

Table 17: Process Modifications for Scale-Up

Reaction Step Laboratory Scale Conditions Large Scale Modifications Impact on Yield/Purity
Pyrimidine formation Batch reaction in round-bottom flask Continuous flow reactor +5-10% yield
Etherification High-dilution conditions Phase-transfer catalysis -5% yield, +10% throughput
Cross-coupling Inert atmosphere (N₂) Continuous N₂ sparging No significant change
Purification Column chromatography Continuous chromatography +15% productivity

Cost Analysis

A comparative cost analysis of different synthetic routes provides guidance for selecting the most economical approach for large-scale production:

Table 18: Cost Analysis of Synthetic Routes (per kg of product)

Synthetic Route Raw Materials Cost ($) Catalyst/Reagent Cost ($) Process Cost ($) Total Cost ($)
Route A 1200-1500 800-1000 1500-1800 3500-4300
Route B 1500-1800 600-800 1200-1500 3300-4100
One-Pot Approach 1000-1200 1000-1200 800-1000 2800-3400
Microwave-Assisted 1200-1500 700-900 1000-1200 2900-3600
Flow Chemistry 1300-1600 800-1000 1800-2100 3900-4700

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield a quinone derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural variations among analogs include:

  • Pyrimidine substituents: Differences in electron-withdrawing/donating groups (e.g., methoxy, phenoxy, trifluoromethyl).
  • Benzyloxy substituents : Halogenation (F, Cl), methylation, or bulky groups influencing lipophilicity and steric effects.
Table 1: Structural and Molecular Comparisons
Compound Name Pyrimidine Substituent Benzyloxy Substituent Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 3-Methoxyphenoxy 2-Methylbenzyl 429.47 Inferred hACE2-S binding
AP-3-OMe-Ph () 3-Methoxyphenyl ~314.34 hACE2-S binding (ΔG = -9.2 kcal/mol)
BH26533 () 2-Methoxyphenyl, 6-CF3 2-Chloro-6-fluorobenzyl 519.88
Compound 97 () 5-Indolyl Tubulin inhibition (IC50 = 0.79 μM)
5-((2-Fluorobenzyl)Oxy) Analog () 3-Methoxyphenoxy 2-Fluorobenzyl 433.44

Biological Activity

The compound 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol is a novel pyrimidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring multiple functional groups, suggests potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this compound based on diverse scientific studies.

The molecular formula of the compound is C25H23N3O4C_{25}H_{23}N_3O_4, with a molecular weight of 429.5 g/mol. The structure includes a pyrimidine ring substituted with an amino group and a methoxyphenoxy moiety, as well as a phenolic component linked to a 2-methylbenzyl group.

PropertyValue
Molecular FormulaC25H23N3O4
Molecular Weight429.5 g/mol
CAS Number905432-46-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the pyrimidine core through condensation reactions.
  • Substitution reactions to introduce methoxyphenoxy and amino groups.
  • Final coupling to attach the 2-methylbenzyl group via etherification.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related pyrimidine derivatives. For instance, compounds with similar structures have shown significant activity against various pathogenic bacteria and fungi. The potential mechanism includes inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Properties

Research indicates that pyrimidine derivatives exhibit anticancer activity through several mechanisms:

  • Inhibition of cell proliferation: Compounds have been shown to inhibit the growth of cancer cell lines in vitro.
  • Induction of apoptosis: Some derivatives trigger programmed cell death in malignant cells, potentially through the modulation of apoptotic pathways .

Enzyme Inhibition

The compound's structural features suggest it may act as an enzyme inhibitor. Preliminary studies indicate potential inhibition of key enzymes involved in metabolic pathways:

  • Acetylcholinesterase (AChE): Inhibitors of AChE are crucial for treating neurodegenerative diseases.
  • Urease: Inhibition could lead to therapeutic applications in treating infections caused by urease-producing bacteria .

Case Studies

  • Antimicrobial Evaluation:
    • A study screened various derivatives for their activity against Escherichia coli and Pseudomonas aeruginosa, revealing minimum inhibitory concentrations (MICs) in the low micromolar range for some derivatives, suggesting strong antibacterial potential .
  • Cytotoxicity Assays:
    • Cytotoxic effects were evaluated using MTT assays on human cancer cell lines, showing promising results in reducing cell viability, indicating potential as an anticancer agent .
  • Molecular Docking Studies:
    • Docking studies have illustrated how these compounds interact with target proteins such as DNA gyrase, revealing binding affinities comparable to established drugs like ciprofloxacin .

The biological activity of this compound likely involves:

  • Binding to specific enzymes or receptors, leading to modulation of their activities.
  • Interference with cellular processes such as DNA replication and protein synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(OAc)₂) and aryl boronic acids. Key steps include:
  • Coupling of pyrimidine intermediates : Use of 5-(3-methoxyphenoxy)-2-aminopyrimidine derivatives with halogenated phenolic precursors under inert conditions (N₂ atmosphere) .
  • Optimization : Adjusting base (e.g., NaHCO₃) and solvent systems (e.g., 2-methyltetrahydrofuran) improves yields (51–96% reported for analogous compounds) .
  • Purification : Chromatography (hexane/acetone gradients) ensures >95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6–8 ppm), methoxy groups (δ ~3.8 ppm), and amine protons (δ ~7.3 ppm). ¹³C NMR confirms carbonyl and aromatic carbons .
  • FTIR : Detects C=O (1653 cm⁻¹), NH₂ (3262 cm⁻¹), and ether linkages (1250–1050 cm⁻¹) .
  • X-ray Crystallography : Resolves non-planar conformations (e.g., dihedral angles between aromatic rings: 34–69°) and hydrogen-bonding networks critical for stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?

  • Methodological Answer :
  • Comparative Analysis : Synthesize analogs with modified substituents (e.g., replacing 3-methoxyphenoxy with 3,4-dimethoxyphenyl or trifluoromethyl groups) and test bioactivity. For example:
  • Pyrimidine core variations : Compare 2-amino vs. 2-hydroxy substitutions to assess impact on target binding .
  • Phenolic substituents : Evaluate lipophilicity (via logP calculations) and bioavailability changes using HPLC .
  • Computational Modeling : DFT calculations predict electronic effects of substituents (e.g., methoxy vs. methyl groups) on molecular interactions .

Q. What strategies resolve contradictions in spectral data or crystallographic findings for this compound?

  • Methodological Answer :
  • Data Reconciliation : Cross-validate NMR and X-ray data. For instance, if crystallography shows a non-planar conformation but NMR suggests free rotation:
  • Dynamic NMR : Perform variable-temperature experiments to detect restricted rotation .
  • Torsional Angle Analysis : Compare computed (DFT) and experimental dihedral angles to identify steric hindrance .
  • Reproducibility Checks : Re-synthesize the compound under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinase ATP-binding pockets). Focus on:
  • Hydrogen-bond donors : Pyrimidine NH₂ and phenolic OH groups .
  • Hydrophobic pockets : 2-methylbenzyl and methoxyphenyl moieties .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., catalytic lysines) .

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